
6-(Azetidin-3-yl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azetidin-3-yl)-2-methylquinoline is a heterocyclic compound that features both a quinoline and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the quinoline group . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material and a microchannel reactor for green oxidation reactions . This approach minimizes the use of expensive materials and reduces environmental impact.
化学反応の分析
Types of Reactions
6-(Azetidin-3-yl)-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler azetidine-quinoline compounds .
科学的研究の応用
6-(Azetidin-3-yl)-2-methylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(Azetidin-3-yl)-2-methylquinoline involves its interaction with specific molecular targets. For example, it can inhibit calcium channels by blocking the trans-membrane Ca2+ influx through voltage-dependent channels . This action results in the relaxation of vascular smooth muscle walls and a decrease in blood pressure .
類似化合物との比較
Similar Compounds
Azelnidipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Tebipenem pivoxil: An investigational drug with antibacterial properties.
Giredestrant: A compound under investigation for its potential in treating breast cancer.
Uniqueness
6-(Azetidin-3-yl)-2-methylquinoline is unique due to its dual-ring structure, which combines the properties of both azetidine and quinoline. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
6-(azetidin-3-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9/h2-6,12,14H,7-8H2,1H3 |
InChIキー |
XHZGXDIHADYPOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)

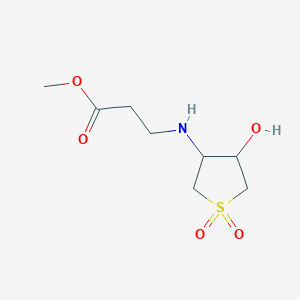

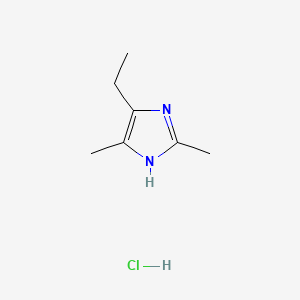
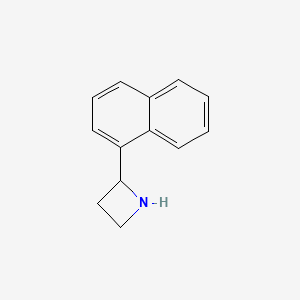
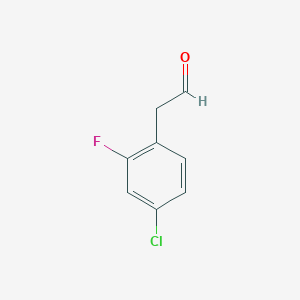
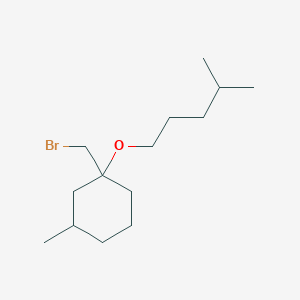
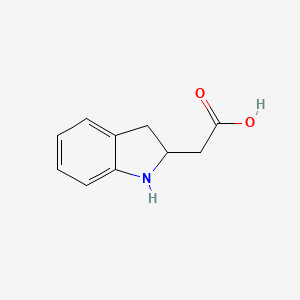
![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)
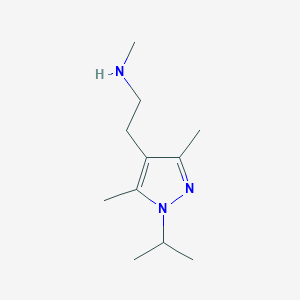
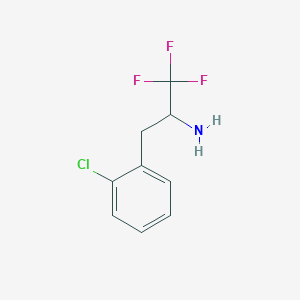
![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)
